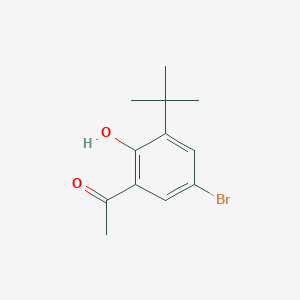

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one

描述

属性

IUPAC Name |

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-7(14)9-5-8(13)6-10(11(9)15)12(2,3)4/h5-6,15H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWLWQGIFADZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Chemical Properties and Applications of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one

Executive Summary

As a highly functionalized aromatic building block, 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (commonly referred to as 5-bromo-3-tert-butyl-2-hydroxyacetophenone) occupies a privileged space in advanced organic synthesis and materials science. This molecule integrates three distinct reactive handles onto a single phenolic core: a sterically demanding tert-butyl group, a cross-coupling-ready bromide, and an enolizable methyl ketone.

For drug development professionals and synthetic chemists, mastering the reactivity of this scaffold unlocks direct pathways to robust ketimine Salen-type ligands, extended π-conjugated fluorophores, and complex active pharmaceutical ingredient (API) intermediates. This guide deconstructs the physicochemical properties, structural causality, and field-proven synthetic workflows associated with this vital compound.

Structural & Physicochemical Profiling

The utility of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one stems directly from its highly orchestrated steric and electronic environment. The C3 tert-butyl group acts as a steric shield, protecting the C2 hydroxyl group from unwanted intermolecular side reactions, while the C1 acetyl group forms a strong intramolecular hydrogen bond with the phenolic proton.

This internal chelation fundamentally alters the molecule's behavior: it lowers the pKa of the phenol, shifts the carbonyl stretching frequency, and increases the molecule's solubility in non-polar organic solvents by masking the hydrogen bond donor.

Table 1: Physicochemical Properties & Structural Causality

| Property | Value | Rationale / Synthetic Impact |

| Molecular Formula | C₁₂H₁₅BrO₂ | Establishes the baseline for precise stoichiometric calculations during micro-scale ligand synthesis. |

| Molecular Weight | 271.15 g/mol | Confirmed via GC-MS (m/z 270/272 isotopic doublet). |

| H-Bond Donor Count | 1 (Phenolic OH) | Forms a rigid, six-membered intramolecular hydrogen bond with the C1 carbonyl oxygen. |

| H-Bond Acceptor Count | 2 (OH, C=O) | The internal chelation reduces intermolecular interactions, rendering the compound highly soluble in solvents like toluene and dichloromethane. |

| Steric Descriptor | High (C3 t-Butyl) | Shields the C2 hydroxyl and rigidly directs incoming substrates into specific chiral pockets when used as a ligand backbone. |

| Reactive Handles | Ketone, Bromide | Enables orthogonal functionalization: the ketone undergoes condensation, while the bromide participates in transition-metal catalysis. |

Synthetic Methodology: The Fries Rearrangement

Direct Friedel-Crafts acylation of 4-bromo-2-tert-butylphenol is notoriously problematic. Phenols are poor substrates for direct C-acylation due to competitive O-acylation, and the harsh Lewis acidic conditions can lead to the dealkylation of the tert-butyl group.

To circumvent this, the field-proven approach is the Fries Rearrangement of the pre-formed acetate (4-bromo-2-tert-butylphenyl acetate). Mechanistically, the Lewis acid (typically AlCl₃) coordinates to the ester carbonyl, generating an acylium equivalent that subsequently attacks the aromatic ring .

Causality Insight: In a standard Fries rearrangement, controlling the ortho vs. para selectivity is heavily dependent on temperature and solvent polarity . However, in this specific substrate, the para-position (C4 relative to the oxygen) is already blocked by the bromine atom. Therefore, the rearrangement is structurally constrained to yield exclusively the ortho-migrated product (the 2-hydroxyacetophenone derivative), completely eliminating the tedious isomeric separation steps that typically plague this reaction.

Fig 1: Mechanistic workflow of the AlCl3-mediated Fries rearrangement.

Protocol 1: Self-Validating Synthesis via Fries Rearrangement

This protocol incorporates continuous In-Process Controls (IPCs) to ensure the system is self-validating.

-

Preparation: In an oven-dried Schlenk flask under N₂, dissolve 4-bromo-2-tert-butylphenyl acetate (10 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL).

-

Activation: Cool the solution to 0 °C. Add anhydrous AlCl₃ (12 mmol, 1.2 eq) portion-wise. Causality: The slight excess of AlCl₃ is required because the product forms a stable, unreactive complex with the Lewis acid, effectively consuming it.

-

Migration: Heat the mixture to reflux (83 °C) for 4 hours.

-

Quenching: Carefully pour the hot mixture into ice-cold 1M HCl (50 mL). Causality: The acidic quench breaks the aluminum-chelate complex, liberating the free phenolic hydroxyl group.

-

Extraction & Purification: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation (IPC):

-

TLC Analysis: Run on silica gel (Hexanes/EtOAc 9:1). The starting acetate is UV active but FeCl₃ negative. The product will elute with a lower Rf (~0.4) and immediately stain deep green/purple when sprayed with methanolic FeCl₃, confirming the unmasking of the phenolic OH.

-

IR Spectroscopy: Confirm the shift of the C=O stretch from ~1760 cm⁻¹ (ester) to ~1640 cm⁻¹ (chelated ketone).

-

Downstream Functionalization: Cross-Coupling & Ligand Design

The true value of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one lies in its downstream versatility. The molecule serves as a divergent node for two primary pathways:

-

Suzuki-Miyaura Cross-Coupling: The C5-bromide is highly activated for palladium-catalyzed cross-coupling with arylboronic acids .

-

Schiff Base Condensation: The C1-acetyl group readily condenses with diamines (e.g., ethylenediamine or chiral 1,2-diaminocyclohexane) to form tetradentate ketimine ligands. Unlike aldimines (derived from salicylaldehydes), ketimines are significantly more hydrolytically stable.

Fig 2: Divergent downstream functionalization pathways for the core acetophenone.

Protocol 2: Suzuki-Miyaura Coupling at the C5 Position

Causality Insight: Novice chemists often assume the free phenolic OH must be protected prior to Pd-catalyzed coupling to prevent catalyst poisoning or base consumption. However, the strong intramolecular hydrogen bond with the adjacent ketone drastically dampens the acidity of the phenol and sterically shields it. Thus, the coupling can proceed smoothly on the unprotected substrate .

-

Reaction Setup: To a Schlenk flask, add 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (5.0 mmol), phenylboronic acid (6.0 mmol, 1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (15.0 mmol, 3 eq).

-

Solvent System: Add a degassed biphasic mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v, 20 mL). Causality: The biphasic system ensures optimal solubility for both the organic substrates and the inorganic base, which is critical for the generation of the active boronate species.

-

Execution: Heat the vigorously stirred mixture to 80 °C for 12 hours under N₂.

-

Self-Validation (IPC):

-

Visual Cue: The reaction will transition from a bright yellow suspension to a dark brown mixture as Pd(0) nanoparticles aggregate near completion.

-

GC-MS Tracking: Sample the organic layer at 6 hours. The starting material's characteristic m/z 270/272 doublet will disappear, replaced by the coupled product mass (m/z 268), confirming successful transmetalation and reductive elimination.

-

Table 2: Diagnostic IPC (In-Process Control) Parameters

| Analytical Method | Target Observation | Mechanistic Significance |

| TLC (FeCl₃ Stain) | Colorless → Deep Green/Purple | Confirms the unmasking of the phenolic OH post-Fries rearrangement. |

| IR Spectroscopy | C=O stretch shifts to ~1640 cm⁻¹ | Validates intramolecular H-bond formation in the ortho-migrated product. |

| GC-MS | m/z 270 / 272 (1:1 isotopic pattern) | Confirms product mass and retention of the bromine atom (no debromination). |

References

-

Fries Rearrangement of Aryl Formates: A Mechanistic Study by Means of 1H, 2H, and 11B NMR Spectroscopy and DFT Calculations. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts (MDPI). URL:[Link]

-

Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneous catalyst for Suzuki–Miyaura coupling. RSC Advances (RSC Publishing). URL:[Link]

physical and chemical properties of brominated acetophenones

The Bifunctional Synthons: Physical, Chemical, and Mechanistic Profiling of Brominated Acetophenones in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently rely on highly programmable molecular building blocks to construct bioactive architectures. In this pursuit, brominated acetophenones—specifically α -bromoacetophenone (phenacyl bromide) and its ring-brominated counterparts like 4'-bromoacetophenone—serve as indispensable bifunctional electrophiles.

This technical guide dissects the physicochemical properties and reactivity profiles of these synthons. By understanding the electronic interplay and causality behind their functional groups, researchers can exploit these molecules to rapidly assemble diverse, therapeutically relevant heterocycles.

Physicochemical Profiling and Comparative Data

Understanding the physical properties of brominated acetophenones is critical for safe handling, storage, and reaction design. The spatial positioning of the bromine atom drastically alters the compound's physical state, volatility, and toxicity profile.

Below is a comparative analysis of the two most utilized brominated acetophenones in pharmaceutical synthesis[1],[2].

| Property | 2-Bromoacetophenone (Phenacyl Bromide) | 4'-Bromoacetophenone |

| CAS Number | 70-11-1 | 99-90-1 |

| Melting Point | 48–51 °C | 49–51 °C |

| Boiling Point | 135 °C (at 18 mmHg) | 255 °C |

| Density | 1.476 g/cm³ | 1.64 g/cm³ |

| Appearance | White to dark green-brown crystals | White to light yellow flakes |

| Hazard Profile | Severe lachrymator, corrosive, toxic | Irritant, combustible solid |

Chemical Reactivity and Causality in Synthesis

The reactivity of brominated acetophenones is fundamentally dictated by the spatial relationship between the halogen and the carbonyl group.

α -Halogenation Reactivity (Phenacyl Bromide) In 2-bromoacetophenone, the α -carbon is exceptionally electrophilic. The adjacent carbonyl group exerts a strong electron-withdrawing effect via induction and resonance, significantly lowering the LUMO energy of the C–Br bond. This makes the α -carbon highly susceptible to SN2 nucleophilic attack by amines, thiols, and thioamides[3]. Furthermore, the carbonyl carbon itself remains a prime target for subsequent intramolecular nucleophilic attack, making phenacyl bromide an ideal precursor for (3+2) heterocyclizations[4].

Aryl Bromide Reactivity (4'-Bromoacetophenone) Conversely, 4'-bromoacetophenone features a bromine atom directly attached to the aromatic ring. The electron-withdrawing acetyl group para to the bromine activates the C–Br bond toward oxidative addition. This electronic configuration primes the molecule for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Ullmann couplings), allowing for the rapid extension of aromatic systems[2].

Mechanistic Deep-Dive: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains one of the most robust applications of phenacyl bromide in medicinal chemistry, yielding pharmacologically active thiazole derivatives[5]. The reaction is a cascade process driven by thermodynamic stability, progressing from a kinetic SN2 displacement to a thermodynamically stable aromatic ring.

Mechanistic pathway of the Hantzsch thiazole synthesis from phenacyl bromide.

Self-Validating Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each operational step is paired with the mechanistic causality that governs its success[5].

Materials Required:

-

2-Bromoacetophenone (1.0 eq, 5.0 mmol)

-

Thiourea (1.5 eq, 7.5 mmol)

-

Methanol or Ethanol (5.0 mL)

-

5% Aqueous Sodium Carbonate ( Na2CO3 ) (20.0 mL)

Step-by-Step Workflow:

-

Reaction Initiation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 2-bromoacetophenone and thiourea in methanol.

-

Causality: Methanol acts as a polar protic solvent that stabilizes the transition states of the initial SN2 reaction and facilitates the solubility of the highly polar thiourea. The 1.5x stoichiometric excess of thiourea ensures the complete consumption of the lachrymatory phenacyl bromide, minimizing safety risks during workup.

-

-

Thermal Activation: Heat the mixture to reflux (approx. 70–100 °C) with continuous stirring for 30–45 minutes.

-

Causality: While the initial SN2 attack at the α -carbon can occur at room temperature, the subsequent intramolecular cyclization and dehydration steps require thermal energy to overcome the activation barrier, ultimately driving the equilibrium toward the fully conjugated aromatic thiazole.

-

-

Neutralization and Precipitation: Remove the vial from heat, allow it to cool to room temperature, and pour the reaction contents into a beaker containing 20 mL of 5% Na2CO3 while swirling vigorously.

-

Causality: The condensation reaction generates hydrobromic acid (HBr) as a byproduct. Consequently, the thiazole initially forms as a highly soluble hydrobromide salt. The weak base ( Na2CO3 ) neutralizes the HBr, deprotonating the thiazole ring. The resulting neutral aromatic product is highly hydrophobic and insoluble in the aqueous mixture, which forces an immediate and near-quantitative precipitation of the target compound.

-

-

Isolation: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual inorganic salts and unreacted thiourea. Air dry the product on a watch glass.

Conclusion

Brominated acetophenones are not merely passive reagents; they are programmable synthetic nodes. By understanding the electronic interplay between their halogens and carbonyl groups, medicinal chemists can exploit these molecules to orchestrate complex multicomponent reactions, rapidly assembling the diverse, bioactive architectures required for next-generation therapeutics.

References

- Sigma-Aldrich: 2-Bromoacetophenone 98 70-11-1. Sigma-Aldrich.

- Sigma-Aldrich: 4'-Bromoacetophenone 98 99-90-1. Sigma-Aldrich.

- Benchchem: Application Notes and Protocols for the Synthesis of Thiazole Derivatives

- Taylor & Francis: Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds.

- ACS Omega: Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

Sources

Comprehensive Technical Guide on 1-(5-Bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one: Structural Dynamics, Synthesis, and Ligand Design

Executive Summary

The compound 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (CAS: 1402889-97-7) is a highly specialized, sterically hindered, and electronically tuned building block[1]. Widely utilized by drug development professionals and inorganic chemists, this acetophenone derivative serves as a critical precursor for advanced transition metal complexes, salen-type Schiff base ligands, and biologically active chalcones. This whitepaper deconstructs its IUPAC nomenclature, details a self-validating synthetic methodology, and explores the causality behind its structural utility in advanced chemical design.

Deconstructing the IUPAC Name: Structural & Electronic Topology

The IUPAC name 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one serves as a precise map of the molecule's steric and electronic environment. Understanding this nomenclature is essential for predicting its reactivity.

-

Parent Chain (ethan-1-one): The core is a two-carbon ketone. The carbonyl carbon is designated as C1 of the aliphatic chain, making it an acetophenone derivative. This carbonyl group is the primary site for nucleophilic attack (e.g., condensation with amines).

-

Aryl Attachment & Numbering: The phenyl ring is attached to C1 of the ethan-1-one chain. The point of attachment on the phenyl ring is designated as C1'. Numbering proceeds toward the highest-priority functional group to assign the lowest possible locants.

-

C2' - Hydroxy Group (-OH): Positioned ortho to the acetyl group. This proximity enables the formation of a stable, six-membered intramolecular hydrogen bond (O-H···O=C), which locks the conformation of the molecule and makes the deprotonated phenolate an excellent bidentate chelator for metals.

-

C3' - tert-Butyl Group (-C(CH3)3): Positioned ortho to the hydroxyl group. This massive, spherically symmetrical group provides profound steric shielding. In catalytic applications, this bulk restricts the approach trajectory of incoming substrates, thereby inducing high enantioselectivity in asymmetric transformations[2].

-

C5' - Bromo Group (-Br): Positioned para to the hydroxyl group. As an electron-withdrawing group via inductive effects, it increases the acidity of the C2' phenol. Furthermore, it serves as an essential synthetic handle for late-stage palladium-catalyzed cross-coupling reactions[3].

Physicochemical & Structural Data

To facilitate rapid comparison for assay development and synthetic planning, the quantitative structural data of the compound is summarized below.

Table 1: Physicochemical Properties and Structural Markers

| Property | Value / Descriptor |

| IUPAC Name | 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one |

| CAS Registry Number | 1402889-97-7 |

| Molecular Formula | C₁₂H₁₅BrO₂ |

| Molecular Weight | 271.15 g/mol |

| Hydrogen Bond Donors | 1 (C2-Phenol) |

| Hydrogen Bond Acceptors | 2 (C2-Phenol, C1-Carbonyl) |

| Steric Descriptor | High (C3 tert-butyl shielding) |

| Key Reactive Sites | C1 (Ketone), C2 (Phenol), C5 (Aryl Bromide) |

Rational Synthesis & Experimental Protocols

The synthesis of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one requires strict regiocontrol. Direct Friedel-Crafts acylation of 2-tert-butylphenol often yields a mixture of ortho and para products. To circumvent this, a three-step route utilizing the Fries Rearrangement is employed. By first forming the ester and subjecting it to high-temperature Lewis acid catalysis, the reaction is driven under thermodynamic control to exclusively favor the ortho-acylated product, stabilized by intramolecular hydrogen bonding[3].

Fig 1. Three-step synthetic workflow from 2-tert-butylphenol to the target brominated ketone.

Protocol: Regioselective Bromination of 3-tert-butyl-2-hydroxyacetophenone

This final step introduces the bromine atom at the C5 position. The protocol is designed as a self-validating system.

-

Causality: The hydroxyl group at C2 is a strongly activating, ortho/para-directing group. Because the C3 position is sterically blocked by the tert-butyl group and C1 is occupied by the acetyl group, electrophilic aromatic substitution (EAS) is forced exclusively to the C5 position.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of 3-tert-butyl-2-hydroxyacetophenone in 20 mL of glacial acetic acid in a 100 mL round-bottom flask. Rationale: Acetic acid acts as both a solvent and a mild catalyst that polarizes the Br₂ molecule, enhancing its electrophilicity.

-

Cooling: Cool the solution to 0–5 °C using an ice-water bath. Rationale: Bromination of highly activated phenols is exothermic; cooling prevents oxidative degradation and over-bromination.

-

Bromine Addition: Dissolve 10.5 mmol of liquid bromine (Br₂) in 5 mL of glacial acetic acid. Add this solution dropwise via an addition funnel over 30 minutes. Rationale: Dropwise addition ensures a low steady-state concentration of Br₂, strictly favoring mono-bromination.

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2 hours.

-

Validation 1 (Visual): The reaction mixture will transition from deep red (presence of free Br₂) to pale yellow as the electrophilic aromatic substitution reaches completion.

-

Validation 2 (Chemical): The evolution of HBr gas (confirmed by holding moist pH paper over the flask) serves as a secondary indicator of the substitution event.

-

-

Quenching: Pour the mixture into 100 mL of ice-cold water containing 5% sodium bisulfite (NaHSO₃). Rationale: NaHSO₃ instantly reduces any unreacted, hazardous Br₂ to benign bromide ions, safely quenching the reaction.

-

Isolation & Purification: Extract the aqueous phase with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield the pure target compound.

Applications in Advanced Ligand Design & Drug Development

The precise arrangement of functional groups detailed in the IUPAC name makes this compound an elite precursor for drug development and organometallic chemistry.

When the C1 carbonyl is condensed with primary diamines (e.g., ethylenediamine), it forms tetradentate Schiff base ligands. The C2 hydroxyl group deprotonates to form a strong covalent bond with transition metals (e.g., Cu(II), Ni(II), V(IV)O). notes that similar complexes derived from 5-bromo-2-hydroxyacetophenone demonstrate significant biological activity, including potent spermicidal and antimicrobial properties.

Furthermore, the C5 bromo substituent acts as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to append diverse pharmacophores directly to the ligand framework late in the synthesis[3].

Fig 2. Structural logic mapping of functional groups to their applications in ligand design.

References

- Title: 5-Bromo-3-(tert-butyl)

- Source: sigmaaldrich.

- Title: 1-(3-BROMO-2-HYDROXYPHENYL)

- Title: 1836-05-1|1-(3-Bromo-2-hydroxyphenyl)ethanone (Contains CAS 1402889-97-7)

Sources

Strategic Synthesis and Starting Material Selection for 1-(5-Bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Organometallic Ligand Design

Executive Summary & Chemical Significance

The compound 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (commonly referred to as 5-bromo-3-tert-butyl-2-hydroxyacetophenone) is a highly specialized aromatic building block. Its structural motif—a phenolic hydroxyl group adjacent to an acetyl moiety, flanked by a bulky tert-butyl group and a para-halogen—makes it an exceptional precursor for bidentate (O,O) and tridentate (O,N,O) Schiff base ligands.

In drug development and asymmetric catalysis, the tert-butyl group provides critical steric bulk to enforce chiral environments, while the bromine atom serves as a versatile synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) to tune the electronic properties of the resulting metal complexes. This guide establishes a field-proven, self-validating synthetic methodology for this molecule, prioritizing regiocontrol and thermodynamic efficiency.

Retrosynthetic Logic and Pathway Selection

The synthesis of highly substituted hydroxyacetophenones requires strict control over electrophilic aromatic substitution (EAS) directing effects. The ultimate starting material for this framework is 2-tert-butylphenol , owing to its commercial availability and pre-installed steric bulk.

From 2-tert-butylphenol, two primary synthetic pathways emerge:

-

Pathway A (The "Para-Blocked" Route): Bromination → O-Acetylation → Fries Rearrangement.

-

Pathway B (The "Late-Stage Bromination" Route): O-Acetylation → Fries Rearrangement → Bromination.

Causality in Pathway Selection: As a Senior Application Scientist, I strongly mandate Pathway A . The Fries rearrangement of tert-butylphenyl acetates is notoriously sensitive to competing kinetic and thermodynamic pathways [1]. If Pathway B is chosen, the rearrangement of 2-tert-butylphenyl acetate yields a mixture of ortho and para acetylated products because the para position is sterically highly accessible.

By executing bromination first (Pathway A), the highly reactive para position (C4) is chemically blocked by the bromine atom. When the subsequent Fries rearrangement is triggered on the 4-bromo-2-tert-butylphenyl acetate intermediate, the acetyl group is sterically and electronically forced to migrate exclusively to the remaining ortho position (C6). This strategic ordering transforms a potentially messy reaction into a high-yielding, self-validating system.

Figure 1: Divergent synthetic pathways from 2-tert-butylphenol. Pathway A ensures absolute regiocontrol.

Quantitative Data & Material Specifications

To execute Pathway A, the following stoichiometric ratios and starting materials are required. The data is optimized for a 100 mmol scale synthesis.

| Reagent / Starting Material | Role in Synthesis | MW ( g/mol ) | Equivalents | Mass / Volume | Safety & Handling Notes |

| 2-tert-butylphenol | Core Substrate | 150.22 | 1.00 | 15.02 g | Corrosive; handle in fume hood. |

| Bromine ( Br2 ) | Electrophile | 159.81 | 1.05 | 16.78 g (5.4 mL) | Highly toxic, volatile. Use dropwise. |

| Acetic Anhydride | Acylating Agent | 102.09 | 1.50 | 15.31 g (14.2 mL) | Lachrymator; reacts with moisture. |

| Pyridine | Base / Catalyst | 79.10 | 2.00 | 15.82 g (16.1 mL) | Toxic, distinct odor. |

| Aluminum Chloride ( AlCl3 ) | Lewis Acid | 133.34 | 1.30 | 17.33 g | Must be strictly anhydrous. Reacts violently with water. |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step contains built-in visual or physical cues to confirm mechanistic progression without requiring immediate spectroscopic analysis.

Step 1: Regioselective Bromination

Objective: Synthesis of 4-bromo-2-tert-butylphenol.

-

Initiation: Dissolve 2-tert-butylphenol (15.02 g, 100 mmol) in 50 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and an HBr scrubber. Cool the solution to 0–5 °C using an ice bath.

-

Execution: Add bromine (5.4 mL, 105 mmol) dropwise over 45 minutes.

-

Validation Checkpoint: The deep red color of the falling bromine drops will rapidly decolorize upon hitting the solution, indicating immediate electrophilic aromatic consumption. The evolution of HBr gas (visible as white fumes if exposed to ambient moisture) confirms the substitution event.

-

Isolation: Once the red color persists (indicating slight Br2 excess), stir for 30 minutes at room temperature. Pour the mixture into 200 mL of ice water. The product will precipitate as a heavy oil that slowly crystallizes. Filter, wash with 10% sodium bisulfite (to quench residual bromine), and dry.

Step 2: O-Acetylation

Objective: Synthesis of 4-bromo-2-tert-butylphenyl acetate.

-

Initiation: Dissolve the crude 4-bromo-2-tert-butylphenol in pyridine (16.1 mL) and cool to 0 °C.

-

Execution: Slowly add acetic anhydride (14.2 mL). Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint: TLC (Hexanes:Ethyl Acetate 9:1) will show the complete disappearance of the highly polar phenolic starting material (low Rf ) and the emergence of a non-polar, UV-active acetate spot (high Rf ).

-

Isolation: Pour into 150 mL of ice-cold 2M HCl to neutralize the pyridine. Extract with dichloromethane (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous MgSO4 , and concentrate in vacuo to yield a pale yellow oil.

Step 3: Ortho-Fries Rearrangement

Objective: Synthesis of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one.

-

Initiation: In a thoroughly flame-dried flask under inert atmosphere (Nitrogen/Argon), combine the 4-bromo-2-tert-butylphenyl acetate with anhydrous AlCl3 (17.33 g, 130 mmol).

-

Execution: Heat the neat mixture slowly to 120–130 °C.

-

Validation Checkpoint: As the temperature rises, the solid AlCl3 and the liquid acetate will fuse into a highly viscous, dark-colored melt. This physical state change confirms the formation of the Lewis acid-base coordination complex.

-

Isolation: After 2 hours of heating, cool the melt to 60 °C and carefully quench by pouring it into a vigorously stirred mixture of crushed ice and concentrated HCl (100 mL). Caution: Highly exothermic. The aluminum complex will hydrolyze, releasing the free hydroxyacetophenone [3]. Extract with ethyl acetate, wash with water, dry, and purify via recrystallization from hot ethanol to yield bright yellow crystals.

Mechanistic Insights (E-E-A-T)

To truly master this synthesis, one must understand the causality of the Fries rearrangement step. The reaction is not a simple intramolecular migration; it proceeds via the generation of a highly reactive acylium ion ( [CH3C=O]+ ) [1].

When AlCl3 coordinates to the ester carbonyl oxygen, it weakens the phenolic C-O bond. At elevated temperatures (thermodynamic control), this bond cleaves, generating a tight ion pair consisting of a phenoxy-aluminum intermediate and an acylium ion. Because the para position is sterically blocked by the bromine atom (installed in Step 1) and the tert-butyl group shields position 2, the acylium ion is funneled exclusively to the ortho position (C6). The subsequent rearomatization and hydrolysis yield the target molecule with near-perfect regioselectivity.

Figure 2: Mechanistic progression of the AlCl3-mediated Fries rearrangement emphasizing acylium ion funneling.

The presence of the tert-butyl and bromo groups heavily influences the electronic landscape of the final molecule, making it structurally analogous to widely utilized building blocks like 5-bromo-3-(tert-butyl)-2-hydroxybenzaldehyde [2], but with the added stability and distinct coordination geometry provided by the methyl ketone moiety.

References

- Martin, R.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 797006, 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde.

- Guidechem. Ethanone, 1-[4-(4-bromobutoxy)

Thermodynamic Solubility of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one in Organic Solvents: A Technical Guide

Executive Summary

For researchers and drug development professionals, the physicochemical profiling of active pharmaceutical ingredient (API) intermediates is a critical path to successful synthesis and formulation. 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (also known as 5-bromo-3-tert-butyl-2-hydroxyacetophenone) is a highly sterically hindered, halogenated aromatic ketone. Understanding its thermodynamic solubility across various organic solvents is paramount for optimizing crystallization, purification, and reaction kinetics. This whitepaper details the structural causality behind its solubility profile, predictive thermodynamic modeling, and the empirical protocols required for self-validating solubility determination.

Structural Causality and Physicochemical Profiling

The solubility of a molecule is fundamentally dictated by its functional groups and their spatial arrangement. For 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one, three distinct structural features govern its solvent interactions:

-

Intramolecular Hydrogen Bonding (The Thermodynamic Sink): The proximity of the 2-hydroxyl group and the 1-ethanone (acetyl) carbonyl oxygen facilitates a strong intramolecular hydrogen bond, creating a stable pseudo-six-membered ring. This effectively "masks" the hydrogen bond donor capacity of the phenol. Consequently, the molecule exhibits heavily reduced affinity for polar protic solvents (e.g., water, methanol) and a heightened affinity for polar aprotic solvents.

-

Steric Hindrance: The bulky tert-butyl group at the 3-position shields the phenolic core, increasing the dispersion force requirements for solvation while preventing tight crystal packing.

-

Halogenation: The 5-bromo substituent significantly increases the molecular polarizability, electron density, and overall lipophilicity (LogP).

Structural features dictating the solvent interactions of the brominated phenolic ketone.

Predictive Thermodynamic Modeling (HSP Framework)

Before empirical testing, solubility behavior can be accurately predicted using Hansen Solubility Parameters (HSP). This framework deconstructs the total cohesive energy density of a substance into three dimensional coordinates: dispersion forces ( δD ), polar interactions ( δP ), and hydrogen bonding ( δH )[1]. The thermodynamic principle of "like dissolves like" is quantified by the spatial distance between the solute and solvent in this 3D space[2].

Because of the intramolecular H-bond and bulky lipophilic groups, the HSP sphere for 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one is characterized by:

-

High δD : Driven by the massive electron clouds of the tert-butyl and bromo groups.

-

Moderate δP : Maintained by the ketone dipole.

-

Low δH : Caused by the internal masking of the hydroxyl proton.

Solvents with a Relative Energy Difference (RED) of ≤1 relative to the solute's HSP center are considered optimal, thermodynamically favorable solvents[3].

Empirical Determination: The Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for process chemistry. The shake-flask method remains the gold standard for determining true thermodynamic solubility, effectively avoiding the supersaturation and amorphous precipitation artifacts common in kinetic solvent-shift methods[4],[5]. This protocol is adapted from the rigorous principles of OECD Test Guideline 105[6].

Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Saturation Setup: Weigh an excess amount (e.g., 150-300 mg) of the crystalline compound into a 5 mL glass vial. Add 2 mL of the target organic solvent. Causality: The visible presence of undissolved solid is strictly required throughout the experiment to ensure the solution remains in a saturated state[5].

-

Thermostatic Equilibration: Seal the vial securely with a PTFE-lined cap to prevent solvent evaporation. Place it in an orbital shaker equipped with precise temperature control (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for 24 to 72 hours[4]. Causality: Solubility is fundamentally temperature-dependent (governed by the van 't Hoff equation); even minor thermal fluctuations can disrupt the saturation equilibrium.

-

Phase Separation: Remove the vials and allow the excess solid to settle briefly. Filter the supernatant using a 0.45 µm PTFE syringe filter[5]. Causality: PTFE is highly compatible with aggressive organic solvents, preventing extractable contamination and eliminating the risk of analyte adsorption to the filter membrane.

-

Aliquot Extraction & Dilution: Immediately transfer a precise volume of the filtrate into a volumetric flask and dilute with the analytical mobile phase. Causality: Immediate dilution prevents the highly concentrated solute from precipitating out of solution if the ambient laboratory temperature drops prior to chromatographic analysis.

-

Chromatographic Quantification: Analyze the diluted samples using a validated HPLC-UV method against a multi-point calibration curve.

-

Self-Validating Equilibrium Check: Repeat the sampling process at 24, 48, and 72 hours. Equilibrium is definitively achieved—and the data deemed trustworthy—only when the concentration difference ( ΔC ) between two consecutive time points is less than 5%[6].

Quantitative Solubility Matrix

Based on the physicochemical profiling and HSP alignment, the following table summarizes the predicted thermodynamic solubility behavior of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one across standard solvent classes.

| Solvent Class | Representative Solvent | Estimated Solubility (25°C) | HSP Affinity (RED) | Mechanistic Rationale |

| Aqueous | Water | < 0.01 mg/mL | Poor (RED > 2) | High polarity mismatch; lack of H-bond donation due to internal masking. |

| Polar Protic | Ethanol | 10 - 50 mg/mL | Moderate (RED ≈ 1.2) | Intramolecular H-bond limits solute-solvent H-bonding network integration. |

| Polar Aprotic | Ethyl Acetate | > 200 mg/mL | Excellent (RED < 0.8) | Favorable dipole interactions; perfectly matches the moderate δP requirement. |

| Polar Aprotic | Dichloromethane | > 300 mg/mL | Excellent (RED < 0.8) | Optimal dispersion ( δD ) and dipole match; highly efficient solvation. |

| Non-polar | Toluene | > 150 mg/mL | Good (RED ≈ 0.9) | High dispersion forces ( δD ) match the bulky tert-butyl and bromo groups. |

| Non-polar | Heptane | 20 - 80 mg/mL | Moderate (RED ≈ 1.1) | Sufficient lipophilicity, but lacks the dipole interaction needed for maximum dissolution. |

Strategic Solvent Selection for Drug Development

For process chemists synthesizing downstream APIs from 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one, solvent selection is a balance of solubility, toxicity, and recovery.

-

For Reactions: Polar aprotic solvents like Dichloromethane or Ethyl Acetate offer the highest solubility, ensuring homogeneous reaction conditions.

-

For Crystallization (Purification): A binary solvent system (cosolvency) is highly recommended. Dissolving the compound in a "good" solvent (e.g., Ethyl Acetate) and titrating in a "poor" anti-solvent (e.g., Heptane or Ethanol) allows for precise control over the metastable zone width, yielding high-purity crystalline products.

References

-

Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (Citing OECD Test Guideline 105). Korea University / Chem. Res. Toxicol. Available at:[Link]

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

-

Solubility of Oxygen in Organic Solvents and Calculation of the Hansen Solubility Parameters. ACS Publications. Available at: [Link]

Sources

use of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one in chalcone synthesis

Application Note: Strategic Utilization of 1-(5-Bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one in Advanced Chalcone Synthesis and Diversification

Strategic Rationale in Medicinal Chemistry

The synthesis of highly functionalized chalcones (1,3-diphenyl-2-propen-1-ones) is a cornerstone of flavonoid research and drug discovery. The compound 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one serves as a highly specialized "A-ring" precursor. Its unique substitution pattern provides three distinct chemical handles that dictate both its synthetic utility and the pharmacological profile of the resulting chalcones:

-

2-Hydroxyl Group : Essential for intramolecular hydrogen bonding with the enone system, which locks the chalcone in a planar s-cis or s-trans conformation. Furthermore, it acts as the critical nucleophile for late-stage oxidative cyclizations to form flavanones or flavones[1].

-

3-tert-Butyl Group : Introduces significant steric bulk ortho to the hydroxyl group. This shielding effect increases the lipophilicity (LogP) of the scaffold—enhancing membrane permeability—and restricts the rotation of the A-ring, which can dramatically increase target binding affinity by minimizing entropic penalties upon protein-ligand complexation.

-

5-Bromo Group : Acts as a versatile, electron-withdrawing electrophilic handle. While it slightly increases the acidity of the adjacent phenol, its primary value lies in its susceptibility to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for the rapid generation of diverse biaryl libraries[2][3].

Mechanistic Framework: The Claisen-Schmidt Condensation

The primary method for incorporating this acetophenone derivative into a chalcone scaffold is the base-catalyzed Claisen-Schmidt condensation with a substituted benzaldehyde (the "B-ring" precursor)[4].

Causality of Reaction Conditions: Because the starting material contains an acidic phenolic proton, the first equivalent of base is entirely consumed to form a phenoxide ion. This phenoxide strongly donates electron density into the aromatic ring, significantly reducing the acidity of the α -protons on the acetyl group. Consequently, a large excess of a strong base (typically 3 to 5 equivalents of KOH or NaOH) is required to force the generation of the reactive enolate (dianion)[4].

Once the enolate is formed, it undergoes nucleophilic addition to the electrophilic carbonyl carbon of the benzaldehyde. The resulting β -hydroxy ketone intermediate rapidly undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration, driven by the thermodynamic stability of the highly conjugated α,β -unsaturated enone system.

Experimental Workflows and Self-Validating Protocols

Synthetic workflow for chalcone generation and late-stage diversification.

Protocol A: Base-Catalyzed Synthesis of the Bromochalcone

Objective: Synthesize the core 5'-bromo-3'-tert-butyl-2'-hydroxychalcone scaffold.

-

Preparation : In a 50 mL round-bottom flask, dissolve 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (1.0 eq, 5.0 mmol) and the desired benzaldehyde (1.1 eq, 5.5 mmol) in absolute ethanol (15 mL).

-

Base Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a freshly prepared aqueous solution of KOH (50% w/v, 4.0 eq) dropwise over 10 minutes.

-

Causality: Slow addition prevents localized heating and minimizes the Cannizzaro reaction of the benzaldehyde.

-

Self-Validation: The solution will immediately transition to a deep yellow or orange-red color, confirming the formation of the phenoxide/enolate species.

-

-

Reaction : Remove the ice bath and stir the mixture at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup & Isolation : Pour the reaction mixture into crushed ice (50 g) and acidify dropwise with 1M HCl until the pH reaches 2-3.

-

Causality: Acidification protonates the phenoxide, breaking the solubility of the compound in the aqueous-ethanolic mixture and forcing the neutral chalcone to precipitate.

-

Self-Validation: A thick yellow/orange precipitate will form immediately upon crossing the pKa threshold of the phenol.

-

-

Purification : Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure chalcone.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Utilize the 5'-bromo handle to introduce aryl diversity.

-

Preparation : To a Schlenk flask, add the bromochalcone from Protocol A (1.0 eq, 1.0 mmol), an arylboronic acid (1.5 eq, 1.5 mmol), and K2CO3 (3.0 eq, 3.0 mmol).

-

Solvent System : Add a biphasic mixture of Toluene/H2O (4:1 v/v, 10 mL).

-

Causality: The lipophilic chalcone dissolves in the organic phase, while the base dissolves in the aqueous phase to activate the boronic acid into a reactive boronate complex[2].

-

-

Degassing : Sparge the biphasic mixture with Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species.

-

-

Catalyst Addition : Quickly add Pd(PPh3)4 (0.05 eq, 5 mol%) under a positive flow of Argon. Seal the flask and heat to 90 °C for 12 hours.

-

Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 , concentrate, and purify via flash chromatography.

-

Self-Validation: Successful coupling is often indicated on TLC by a shift to a lower Rf value (due to increased polarity from the new aryl group) and enhanced fluorescence under 365 nm UV light due to extended π -conjugation.

-

Protocol C: Oxidative Cyclization to Flavone

Objective: Leverage the 2'-hydroxyl group to form a rigid heterocyclic core.

-

Reaction : Dissolve the chalcone (1.0 eq, 1.0 mmol) in anhydrous DMSO (5 mL). Add catalytic Iodine ( I2 , 0.1 eq, 0.1 mmol).

-

Heating : Heat the mixture to 130 °C for 2–3 hours.

-

Causality: The high temperature promotes the intramolecular Michael addition of the 2'-hydroxyl oxygen onto the β -carbon of the enone. Iodine acts as a Lewis acid and redox catalyst, while DMSO serves as the terminal oxidant to restore the double bond, yielding the flavone[1].

-

-

Workup : Cool the mixture and pour it into a 10% aqueous sodium thiosulfate ( Na2S2O3 ) solution.

-

Self-Validation: The thiosulfate quenches any unreacted iodine (color shift from brown to pale yellow). The flavone will precipitate as an off-white to pale yellow solid, distinct from the deep orange of the starting chalcone.

-

Quantitative Data Summaries

Table 1: Reaction Optimization for Claisen-Schmidt Condensation Reactions performed using 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one and 4-methoxybenzaldehyde.

| Solvent | Base (Equivalents) | Temperature | Time (h) | Isolated Yield (%) | Observation / Causality |

| EtOH | KOH (4.0 eq) | Room Temp | 24 | 85% | Optimal enolate formation; clean precipitation upon acidification. |

| MeOH | NaOH (4.0 eq) | Room Temp | 24 | 71% | Lower solubility of intermediate enolate limits the reaction rate. |

| DMF | NaH (3.0 eq) | 0 °C to RT | 12 | 52% | Strong base induces side reactions (e.g., retro-aldol or polymerization). |

| EtOH | KOH (1.5 eq) | Reflux | 48 | <15% | Insufficient base; phenoxide forms but enolization is suppressed. |

Table 2: Physicochemical Property Shifts Following Condensation Comparison of the A-ring precursor to the resulting unsubstituted B-ring chalcone.

| Property | A-Ring Precursor (Acetophenone) | Chalcone Scaffold (Unsubstituted B-Ring) | Pharmacological Implication |

| Molecular Weight | 271.15 g/mol | 359.26 g/mol | Remains within Lipinski's Rule of 5 for oral bioavailability. |

| Calculated LogP | ~3.8 | ~5.2 | High lipophilicity driven by the t-butyl group; good membrane permeation. |

| H-Bond Donors | 1 (Phenolic OH) | 1 (Phenolic OH) | Intramolecular H-bonding limits solvent interaction, boosting permeability. |

| H-Bond Acceptors | 2 (Carbonyl, OH) | 2 (Carbonyl, OH) | Maintains a tight interaction profile for kinase/enzyme active sites. |

| Electrophilicity | Low | High ( α,β -unsaturated) | Enone acts as a Michael acceptor for covalent binding to target cysteines. |

References

- Molecules / National Institutes of Health (NIH)

- Chemical and Biological Potentials of Chalcones: A Review Organic & Medicinal Chemistry International Journal / Juniper Publishers URL

- Molecules / National Institutes of Health (NIH)

- One-Pot Construction of Polycyclic Indoles through Temperature-Dependent 1,3-Dipolar Cycloaddition and Cascade Rearrangement Organic Letters / ACS Publications URL

Sources

Advanced Application Note: 1-(5-Bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one in Medicinal Chemistry and Drug Discovery

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic placement of functional groups on a core scaffold is critical for optimizing pharmacokinetics and target binding. 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (commonly referred to as 5-bromo-3-tert-butyl-2-hydroxyacetophenone) is a highly versatile, multi-functional building block.

This molecule offers three distinct synthetic and pharmacological vectors:

-

The 3-tert-butyl group : Provides immense steric shielding. In drug design, this bulky lipophilic group restricts bond rotation, locking the molecule into a bioactive conformation. It also increases the partition coefficient (LogP), enhancing cell membrane permeability, and protects the adjacent phenolic oxygen from rapid Phase II metabolic glucuronidation.

-

The 5-bromo substituent : Acts as a heavy halogen bond donor to interact with backbone carbonyls in kinase hinge regions. Synthetically, it serves as a prime handle for late-stage palladium-catalyzed cross-coupling reactions.

-

The 2-hydroxyacetophenone moiety : A classic bidentate chelator and the foundational precursor for synthesizing bioactive chalcones, flavones, and benzofurans[1].

This application note details the causal logic, synthetic workflows, and validated protocols for utilizing this compound in the development of targeted therapeutics.

Divergent Synthetic Pathways

The true value of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one lies in its ability to act as a divergent hub for multiple pharmacophores.

Divergent synthetic utility of the substituted 2-hydroxyacetophenone scaffold.

Pharmacophore Generation: Chalcones and Flavonols

Mechanistic Insights

Chalcones are open-chain flavonoids characterized by an α,β -unsaturated carbonyl system. They are potent Michael acceptors, known to covalently bind to the sulfhydryl groups of cysteine residues in tubulin, thereby inhibiting microtubule polymerization[1].

By subjecting the resulting chalcones to the Algar-Flynn-Oyamada (AFO) reaction , the scaffold is oxidatively cyclized into 3-hydroxyflavones (flavonols)[2]. The rigid, planar chromone structure of these flavonols, combined with the lipophilic tert-butyl group, makes them excellent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[3].

Mechanism of action for EGFR-TK inhibition by lipophilic flavonoid derivatives.

Protocol A: Claisen-Schmidt Condensation

This protocol details the base-catalyzed aldol condensation to form the chalcone intermediate[4].

-

Reagent Preparation : In a 100 mL round-bottom flask, dissolve 10.0 mmol of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one and 10.0 mmol of the desired substituted benzaldehyde in 30 mL of isopropyl alcohol (IPA)[4].

-

Initiation : Cool the reaction mixture to 0 °C using an ice bath.

-

Catalysis : Slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes to prevent uncontrolled exothermic side reactions[4].

-

Progression : Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 4:1)[5].

-

Workup : Pour the dark mixture into 100 mL of crushed ice water. Acidify dropwise with 2N HCl until the pH reaches 3–4, prompting the precipitation of the chalcone.

-

Purification : Filter the crude yellow/orange solid under a vacuum, wash with cold water, and recrystallize from hot ethanol[4].

Protocol B: Algar-Flynn-Oyamada (AFO) Cyclization

This protocol converts the chalcone into a highly rigid 3-hydroxyflavone[2],[6].

-

Reaction Setup : Suspend 5.0 mmol of the synthesized chalcone in 20 mL of methanol.

-

Alkaline Oxidation : Add 5.0 mL of 10% aqueous NaOH. Cool the mixture to 0 °C.

-

Peroxide Addition : Dropwise, add 2.5 mL of 30% hydrogen peroxide ( H2O2 ). The reaction relies on the nucleophilic epoxidation of the α,β -unsaturated ketone followed by intramolecular ring opening by the phenoxide ion[2].

-

Stirring : Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Isolation : Acidify the mixture with 2N HCl to induce precipitation. Filter the resulting solid and wash with cold methanol to yield the pure 3-hydroxyflavone[2].

Late-Stage Functionalization: Microwave-Assisted Suzuki Coupling

Mechanistic Insights

The bromine atom at the 5-position is electronically activated by the electron-withdrawing nature of the para-carbonyl group, making it an excellent candidate for Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows researchers to append various aryl or heteroaryl groups late in the synthesis, generating biaryl scaffolds that are critical for targeting the DNA-dependent protein kinase (DNA-PK).

Protocol C: Green Suzuki-Miyaura Coupling

This microwave-assisted protocol ensures rapid reaction times and high yields while minimizing the degradation of the sterically hindered starting material[7].

-

Mixture Preparation : In a microwave-safe reaction vial, combine 1.0 mmol of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one, 1.2 mmol of the chosen arylboronic acid, and 2.0 mmol of potassium carbonate ( K2CO3 )[7].

-

Catalyst Loading : Add 5 mol% Palladium(II) acetate ( Pd(OAc)2 ) and 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst[7].

-

Solvent : Add 4 mL of degassed distilled water (or a 1:1 Water/Ethanol mixture for highly lipophilic boronic acids).

-

Microwave Irradiation : Seal the vial and irradiate in a microwave reactor at 400 W, maintaining a temperature of 150 °C for exactly 15 minutes[7].

-

Extraction & Purification : Cool the vial, dilute with 10 mL of ethyl acetate, and filter through a pad of Celite to remove palladium black. Separate the organic layer, dry over MgSO4 , and purify via silica gel column chromatography[7].

Summary of Derivative Profiles

The structural modifications of the 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one core dictate its ultimate biological application. The table below summarizes the physicochemical benefits of each derivative class.

| Derivative Scaffold | Key Structural Feature | Primary Biological Target | Physicochemical Benefit |

| Chalcones | α,β -unsaturated ketone | Tubulin (Microtubules) | High reactivity with thiols; acts as a potent Michael acceptor. |

| 3-Hydroxyflavones | Rigid planar chromone | EGFR-Tyrosine Kinase | ATP-competitive binding; tert-butyl group ensures optimal hydrophobic fit. |

| Metal Complexes | O,O-bidentate chelation | Spermicidal / Antidiabetic | Neutralizes metal charge; tert-butyl enhances lipid solubility and cellular uptake. |

| Biaryl Ketones | Extended π -system | DNA-PK | Expands the pharmacophore to interact with deeper allosteric pockets. |

References

-

MDPI . "Synthesis, Structure and In Vitro Anti-Trypanosomal Activity of Non-Toxic Arylpyrrole-Based Chalcone Derivatives." mdpi.com. Available at: [Link]

-

MDPI . "Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents." mdpi.com. Available at:[Link]

-

Taylor & Francis . "Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors." tandfonline.com. Available at:[Link]

-

ACS Publications . "Microwave-Assisted Synthesis of 5-Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction." Journal of Chemical Education. Available at: [Link]

-

Australian Journal of Chemistry . "Phase Transfer Catalysis Extends The Scope of The Algar–Flynn–Oyamada Synthesis of 3-Hydroxyflavones." connectsci.au. Available at:[Link]

Sources

Application Note: 1-(5-Bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one as a Strategic Intermediate in Organic Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Physicochemical profiling, mechanistic rationale, and validated synthetic protocols.

Executive Summary & Structural Rationale

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (also known as 5-bromo-3-tert-butyl-2-hydroxyacetophenone) is a highly functionalized aromatic building block. Its precise substitution pattern makes it an invaluable intermediate for the development of advanced materials, asymmetric catalysts, and pharmaceutical agents.

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's reactivity. Its utility is driven by four distinct structural features:

-

The Methyl Ketone (C1): Unlike the more common salicylaldehydes, the acetophenone moiety yields ketimines upon condensation with amines. Ketimines are more hydrolytically stable than aldimines and introduce an additional methyl group that alters the steric environment of the resulting metal complex, often enhancing enantioselectivity in asymmetric catalysis [1].

-

The ortho-Hydroxyl Group (C2): Acts as a primary coordination site for metal chelation (e.g., in Salen-type ligands) and directs electrophilic or cross-coupling transition states.

-

The tert-Butyl Group (C3): Provides massive steric bulk adjacent to the coordinating hydroxyl group. This enforces rigid coordination geometries in metallo-complexes and increases the lipophilicity of the final molecule.

-

The Bromo Substituent (C5): Serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), allowing for late-stage functionalization without disrupting the chelating core [2].

Workflow A: Synthesis of Sterically Hindered Ketimine Salen Ligands

Mechanistic Insight & Causality

The condensation of 2-hydroxyacetophenones with diamines to form Schiff bases is notoriously more difficult than the corresponding reaction with salicylaldehydes. The methyl group of the acetophenone significantly reduces the electrophilicity of the carbonyl carbon and introduces steric hindrance. Standard reflux conditions in ethanol often fail or result in poor yields [1].

To overcome this thermodynamic barrier, the reaction requires a strong dehydrating agent to drive the equilibrium forward. Activated basic aluminum oxide ( Al2O3 ) or Lewis acids (such as TiCl4 ) must be employed to activate the carbonyl and scavenge the generated water [1].

Experimental Protocol: Ketimine Salen Ligand Synthesis

Self-Validating System: The disappearance of the C=O stretch (~1640 cm⁻¹) and the appearance of the C=N stretch (~1610 cm⁻¹) in FTIR confirms successful condensation.

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (2.0 mmol, 542 mg).

-

Solvent & Amine Addition: Dissolve the starting material in 20 mL of anhydrous toluene. Add (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 mmol, 114 mg).

-

Catalyst Addition: Add 2.0 g of freshly activated basic Al2O3 (Brockmann I) to the stirring mixture. The alumina acts as both a basic catalyst and a physical desiccant.

-

Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 48 hours under an argon atmosphere.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Al2O3 , washing the pad with hot toluene (2 × 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude yellow solid from hot absolute ethanol to yield the pure tetradentate ketimine ligand.

Workflow for the synthesis of sterically hindered ketimine Salen ligands via dehydration.

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Insight & Causality

Functionalizing the C5 position via Suzuki-Miyaura coupling allows for the creation of extended biphenyl systems, which are critical in the synthesis of estrogen receptor β agonists and advanced fluorophores [3].

A key challenge is the presence of the unprotected ortho-hydroxyl group. Strong bases (like NaOtBu ) can deprotonate the phenol, potentially poisoning the palladium catalyst or leading to unwanted etherification. Therefore, mild bases (such as K2CO3 or Na2CO3 ) in aqueous/organic solvent mixtures are strictly preferred. The addition of Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, stabilizing the palladium nanoparticles and facilitating the transmetalation step in aqueous media [2].

Experimental Protocol: Microwave-Assisted Suzuki Coupling

Self-Validating System: TLC monitoring (Hexane:EtOAc 8:2) will show the consumption of the brominated starting material (higher Rf) and the appearance of a highly UV-active, lower Rf biphenyl product.

-

Reagent Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (1.0 mmol, 271 mg) and 4-methoxyphenylboronic acid (1.2 mmol, 182 mg).

-

Catalyst & Base: Add Pd(OAc)2 (0.05 mmol, 11 mg, 5 mol%), K2CO3 (2.0 mmol, 276 mg), and TBAB (0.1 mmol, 32 mg).

-

Solvent System: Add a degassed mixture of H2O :EtOH (1:1 v/v, 4 mL). Seal the vial with a crimp cap and flush with argon for 5 minutes.

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 400 W, maintaining a temperature of 120 °C for 15 minutes.

-

Workup: Dilute the cooled mixture with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the functionalized biphenyl derivative.

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5-bromo position.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the workflows described, allowing for rapid experimental benchmarking.

| Reaction Workflow | Catalyst / Promoter | Solvent System | Temp (°C) | Time | Expected Yield (%) | Key Challenge Overcome |

| Ketimine Salen Synthesis | Activated Al2O3 | Toluene (Anhydrous) | 110 °C | 48 h | 65 - 75% | Low electrophilicity of acetophenone carbonyl [1]. |

| Suzuki Cross-Coupling | Pd(OAc)2 / TBAB | H2O : EtOH (1:1) | 120 °C (MW) | 15 min | 80 - 90% | Chemoselectivity in the presence of free phenolic -OH [2]. |

References

-

Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. MDPI Molecules. Available at:[Link] [1]

-

Microwave-Assisted Synthesis of 5-Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction. Journal of Chemical Education (ACS Publications). Available at:[Link] [2]

-

Highly Selective Salicylketoxime-Based Estrogen Receptor β Agonists Display Antiproliferative Activities in a Glioma Model. PMC (National Institutes of Health). Available at:[Link] [3]

purification of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one by column chromatography

Title: Application Note: Chromatographic Purification of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one

Introduction & Structural Rationale

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (commonly referred to as 5-bromo-3-tert-butyl-2-hydroxyacetophenone) is a highly substituted aromatic ketone utilized as a critical building block in the synthesis of Salen-type ligands, pharmaceuticals, and advanced catalytic materials. The purification of this compound from crude reaction mixtures—typically following the electrophilic bromination of 3-tert-butyl-2-hydroxyacetophenone—requires a highly specific approach to normal-phase silica gel column chromatography.

The Causality of Chromatographic Behavior: Unlike typical phenols, which interact strongly with the silanol groups of the silica gel stationary phase (often causing low retention factors ( Rf ) and severe band streaking), 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one exhibits unusually low polarity. As an Application Scientist, it is crucial to understand the three structural features dictating this behavior:

-

Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position forms a strong, stable 6-membered intramolecular hydrogen bond with the adjacent acetyl carbonyl oxygen at the 1-position. This effectively "masks" both polar functional groups from the silica surface, drastically reducing dipole-dipole interactions with the stationary phase [1].

-

Steric Shielding: The bulky tert-butyl group at the 3-position provides massive steric hindrance, further blocking any potential intermolecular hydrogen bonding between the phenol and the silica gel.

-

Lipophilicity: The addition of the heavy bromine atom at the 5-position and the tert-butyl group renders the molecule highly lipophilic and exceptionally soluble in non-polar hydrocarbon solvents.

Consequently, this molecule behaves more like a non-polar aromatic hydrocarbon than a phenol. It elutes rapidly on silica gel, necessitating a highly non-polar mobile phase to achieve adequate resolution from non-polar impurities [2].

Chromatographic Logic Visualization

Logical workflow: Structural features dictating the chromatographic behavior of the target molecule.

Experimental Design & Pre-Chromatographic Preparation

Self-Validating System Design: To ensure experimental trustworthiness, this protocol is designed as a self-validating system. The success of the separation is continuously verified through real-time Thin Layer Chromatography (TLC) monitoring. Because the target molecule is highly UV-active and possesses an oxidizable phenolic character, it will show a distinct, non-streaking spot under 254 nm UV light and will stain vividly with potassium permanganate (KMnO₄). The absence of baseline streaking on the TLC plate acts as an internal validation that the intramolecular hydrogen bond remains intact and that the silica gel is not degrading the product.

Materials:

-

Stationary Phase: Silica gel 60 (230–400 mesh, 40–63 μm particle size) for flash chromatography [2].

-

Mobile Phase: HPLC-grade Hexanes and Ethyl Acetate (EtOAc).

-

Sample Loading: Wet loading is highly recommended. The compound's high lipophilicity allows it to be dissolved in a minimal volume of dichloromethane (DCM) without causing band broadening during elution.

Step-by-Step Purification Protocol

Step 1: Column Preparation and Packing

-

Select a glass column appropriate for the scale of your crude mixture (utilize a 30:1 to 50:1 ratio of silica gel to crude product by weight).

-

Prepare a homogenous slurry of silica gel in 100% hexanes.

-

Pour the slurry into the column in a single, continuous motion to prevent stratification or channeling.

-

Rinse the column walls with hexanes and apply gentle positive air pressure to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

Step 2: Sample Application (Wet Loading)

-

Dissolve the crude 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one in the absolute minimum volume of DCM (approximately 1–2 mL per gram of crude).

-

Carefully apply the solution evenly to the top of the silica bed using a long glass Pasteur pipette, allowing it to drip down the inner wall just above the silica surface.

-

Open the stopcock to allow the sample to adsorb entirely into the top layer of the silica.

-

Carefully add a 1 cm layer of clean, washed sand to protect the silica bed from physical disruption, then gently add 2–3 column volumes of the initial mobile phase (100% Hexanes).

Step 3: Gradient Elution

-

Begin elution with 100% Hexanes for the first 2 column volumes to wash away highly non-polar impurities (e.g., unreacted bromine, poly-brominated aliphatic byproducts).

-

Gradually increase the polarity to 2% EtOAc in Hexanes. The target compound will elute rapidly in this regime due to its masked polarity [3].

-

Collect fractions in test tubes (fraction size should be approximately 1/10th of the total column volume).

Step 4: TLC Analysis (Self-Validation Checkpoint)

-

Spot every 3rd or 4th fraction on a silica gel TLC plate.

-

Develop the plate in a chamber containing 5% EtOAc in Hexanes.

-

Validation: The target compound will appear as a dark, tight spot under 254 nm UV light with an Rf of approximately 0.55–0.65.

-

Combine all fractions containing the pure target compound (identified as a single spot by TLC).

Step 5: Product Isolation

-

Transfer the combined fractions to a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator (bath temperature 30–35 °C).

-

Dry the resulting pale yellow to off-white solid under high vacuum to a constant weight.

Data Presentation: Quantitative Chromatographic Parameters

The following table summarizes the expected quantitative parameters for the purification of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one.

| Parameter | Value / Description | Rationale |

| Stationary Phase | Silica Gel 60 (230-400 mesh) | Provides high theoretical plates necessary for flash chromatography [2]. |

| Silica : Crude Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient resolution for separating closely eluting brominated positional isomers. |

| Optimal Mobile Phase | 0% to 5% EtOAc in Hexanes | Intramolecular H-bonding drastically reduces the compound's polarity, requiring a weak eluent [3]. |

| Target Rf Value | 0.55 – 0.65 (in 5% EtOAc/Hexanes) | Ideal retention factor window to balance separation speed and resolution from baseline impurities. |

| Typical Loading Method | Wet Loading (Minimal DCM) | High lipophilicity prevents precipitation on the column head, ensuring a narrow injection band. |

| UV Detection Wavelength | 254 nm | The conjugated aromatic system absorbs strongly in the short-wave UV region. |

Troubleshooting & Optimization

-

Co-elution with Unreacted Starting Material: If the starting material (3-tert-butyl-2-hydroxyacetophenone) co-elutes, the gradient is too steep. The starting material is slightly more polar than the brominated product. Re-run the column using an isocratic system of 1% EtOAc in Hexanes, or switch to a Hexane/Toluene solvent system to exploit π−π interactions for better resolution.

-

Poor Recovery / Band Tailing: While exceptionally rare for ortho-hydroxyacetophenones, if tailing occurs, it suggests interaction with highly active silanol sites on a degraded silica batch. Adding 0.1% glacial acetic acid to the mobile phase will protonate the silanols, suppress ionization, and sharpen the eluting band.

References

-

Microwave-Assisted Synthesis of 5-Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction Journal of Chemical Education - ACS Publications URL:[Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity National Center for Biotechnology Information (PMC) URL:[Link]

-

Synthesis and Structural Characterisation of New Bifunctional o-Hydroxyacetophenones -- Potential Linker Molecules Zeitschrift für Naturforschung B URL:[Link]

Advanced Mass Spectrometry Analysis of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one: Method Development and Fragmentation Pathways

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Structural Elucidation, LC-HRMS Method Development, and Pharmacokinetic Profiling

Executive Summary

The compound 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one (a highly substituted halogenated ortho-hydroxyacetophenone) presents unique analytical challenges and opportunities in mass spectrometry. Its structural motifs—a highly acidic phenolic hydroxyl group, an electron-withdrawing bromine atom, a bulky electron-donating tert-butyl group, and an acetyl moiety—dictate its ionization efficiency and collision-induced dissociation (CID) behavior.

As a Senior Application Scientist, I have designed this protocol to move beyond standard "plug-and-play" methods. This guide details the causality behind the chosen ionization modes, provides a self-validating experimental protocol, and maps the thermodynamic logic of its fragmentation pathways.

Physicochemical & Exact Mass Profiling

Before initiating any MS tuning, it is critical to establish the theoretical isotopic envelope. Bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio (50.69% and 49.31%). This isotopic signature acts as an internal validation mechanism: any legitimate precursor or fragment ion retaining the bromine atom must exhibit this characteristic doublet separated by 1.998 Da.

Table 1: Quantitative Exact Mass Data for C 12 H 15 BrO 2

| Ionization Species | Chemical Formula | Monoisotopic Mass ( 79 Br) | Monoisotopic Mass ( 81 Br) | Expected Intensity Ratio |

| Neutral Molecule | C 12 H 15 BrO 2 | 270.0255 Da | 272.0235 Da | N/A |

| Deprotonated[M-H] − | C 12 H 14 BrO 2− | 269.0177 m/z | 271.0157 m/z | ~ 100 : 97.3 |

| Protonated[M+H] + | C 12 H 16 BrO 2+ | 271.0333 m/z | 273.0313 m/z | ~ 100 : 97.3 |

| Sodium Adduct[M+Na] + | C 12 H 15 BrO 2 Na + | 293.0153 m/z | 295.0133 m/z | ~ 100 : 97.3 |

Mechanistic Principles of Analysis (E-E-A-T)

Ionization Dynamics: Why ESI Negative Mode?

While the ketone carbonyl can accept a proton in Electrospray Ionization Positive mode (ESI+), ESI Negative mode (ESI-) is the definitive choice for this molecule. Electrospray ionization is highly effective for the in situ analysis of acetophenones and phenolic compounds, selectively probing charged components in the gas phase[1].

The Causality: The phenolic -OH group at position 2 is highly acidic. This acidity is significantly enhanced by the electron-withdrawing nature of the para-positioned bromine atom (position 5), which stabilizes the resulting phenoxide anion via inductive effects. Furthermore, for ortho-hydroxyacetophenones, in-source dissociation and CID often yield characteristic dehydrophenoxide anions[2]. Therefore, ESI- will yield signal intensities orders of magnitude higher than ESI+.

Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation is essential for MRM (Multiple Reaction Monitoring) transitions or HRMS structural confirmation. The mass spectrometry fragmentation of halogenated hydroxyacetophenones is typically dominated by alpha-cleavage, loss of the bromine atom, and decarbonylation[3].

-

Loss of Isobutylene (56 Da): The bulky tert-butyl group at position 3 is sterically hindered and thermodynamically prone to eliminate as neutral isobutylene (C 4 H 8 ), leaving a proton on the aromatic ring.

-

Homolytic Bromine Cleavage (79/81 Da): High collision energies trigger the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical ( ∙ Br). This fragment will lose the 1:1 isotopic doublet, confirming the absence of the halogen.

-

Alpha-Cleavage of the Acetyl Group (15 Da): Loss of a methyl radical ( ∙ CH 3 ) from the acetyl group is a classic pathway for acetophenones.

Figure 1: Proposed CID fragmentation logic tree for the deprotonated target molecule.

Experimental Protocols

The following self-validating protocol ensures high-fidelity data acquisition. The simultaneous analysis of halogenated phenols often relies on optimized sample preparation such as QuEChERS followed by high-resolution LC-MS[4].

Sample Preparation (Modified QuEChERS)

Causality: To prevent ion suppression from biological or environmental matrices, a rapid extraction with acetonitrile is employed, exploiting the compound's high logP (lipophilicity).

-